molecular formula C10H11N3O B3378111 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1384428-09-4

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B3378111
CAS No.: 1384428-09-4
M. Wt: 189.21 g/mol
InChI Key: FQVMGHGOWXLPQW-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a triazole ring, a phenyl group, and an ethan-1-ol moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and regioselectivity. The general synthetic route includes the following steps:

    Preparation of Azide: The azide precursor is synthesized from an appropriate halide through nucleophilic substitution.

    CuAAC Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Reduction: The resulting triazole is reduced to introduce the ethan-1-ol moiety.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of phenyl-1H-1,2,3-triazol-4-yl ethanal or phenyl-1H-1,2,3-triazol-4-yl ethanoic acid.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The triazole ring is known to form stable complexes with metal ions, which can be crucial in its mechanism of action.

Comparison with Similar Compounds

    1-(1-phenyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol.

    1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanone: Contains a ketone group instead of an alcohol group.

    4-phenyl-1H-1,2,3-triazole: Lacks the ethan-1-ol moiety.

Uniqueness: 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its combination of a triazole ring, phenyl group, and ethan-1-ol moiety, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1-phenyltriazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8(14)10-7-13(12-11-10)9-5-3-2-4-6-9/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVMGHGOWXLPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239463
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-09-4
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-methanol, α-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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